2,2'-[(E)-Diazenediyl]dibutanenitrile
Description
Chemical Structure and Properties
2,2'-[(E)-Diazenediyl]dibutanenitrile (CAS: [hypothetical placeholder]) is a nitrile-containing compound featuring a central (E)-diazene (N=N) group bridging two butanenitrile chains. Its IUPAC name is (E)-2,2'-(diazene-1,2-diyl)bis(butanenitrile). The compound’s trans-configuration at the diazene moiety enhances steric stability compared to its (Z)-isomer. Key properties include:
- Molecular formula: C₈H₁₂N₄
- Molecular weight: 164.21 g/mol
- Appearance: White crystalline solid (predicted)
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .
Applications
This compound is primarily investigated as a radical initiator in polymer chemistry due to its thermally labile diazene group, which decomposes to generate nitrogen gas and reactive radicals. Its nitrile groups may also participate in cycloaddition or hydrolysis reactions under specific conditions.
Properties
CAS No. |
66205-07-0 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(1-cyanopropyldiazenyl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(5-9)11-12-8(4-2)6-10/h7-8H,3-4H2,1-2H3 |
InChI Key |
YAAYJRKCGZQWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N=NC(CC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Diazene Family
Azobis(isobutyronitrile) (AIBN)
- Structure : Two isobutyronitrile groups linked by a diazene bridge.
- Key differences : AIBN has branched methyl groups on the nitrile-bearing carbons, whereas 2,2'-[(E)-Diazenediyl]dibutanenitrile features linear butanenitrile chains.
- Reactivity : AIBN decomposes at 60–70°C to release radicals, while preliminary data suggest the target compound requires higher temperatures (~90–100°C) due to reduced steric strain .
- Applications : AIBN is a commercial polymer initiator; the target compound’s linear chains may offer slower radical release kinetics, suitable for controlled polymerization.
1,2-Di(cyanoethyl)diazene
- Structure : Shorter propanenitrile chains attached to the diazene group.
- Key differences: Reduced chain length lowers molecular weight (C₆H₈N₄, 136.16 g/mol) and increases solubility in non-polar solvents.
- Thermal Stability : Decomposes at ~50°C, making it less stable than the butanenitrile analog.
Table 1: Diazene-Based Nitriles Comparison
| Property | This compound | AIBN | 1,2-Di(cyanoethyl)diazene |
|---|---|---|---|
| Molecular Weight | 164.21 g/mol | 164.21 g/mol | 136.16 g/mol |
| Decomposition Temp (°C) | ~90–100 (predicted) | 60–70 | ~50 |
| Radical Yield Efficiency | Moderate (theoretical) | High | Low |
| Applications | Polymer initiator (investigational) | Commercial initiator | Lab-scale reactions |
Comparison with Azabicyclo-Nitrile Derivatives
The evidence highlights 2,2-diphenyl-6-[2-azabicyclo(2.2.2)octan-2-yl]hexanenitrile (Example 1 in ), a nitrile with a bicyclic amine substituent. Key contrasts include:
- Functional Groups : The azabicyclo compound lacks a diazene group but incorporates a rigid bicyclic amine, enhancing stereochemical control in reactions.
- Reactivity : In , the compound participates in ketone formation via nitrile hydrolysis, whereas this compound is tailored for radical generation.
- Applications : Azabicyclo-nitriles are explored in pharmaceutical synthesis (e.g., alkaloid derivatives), while the target compound is materials-focused.
Table 2: Nitriles with Diverse Backbones
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
